

Spectroscopic Analysis of 3-Bromo-6-methoxypyridin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Bromo-6-methoxypyridin-2-amine

Cat. No.: B1359717

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a structured overview of the spectroscopic characterization of **3-Bromo-6-methoxypyridin-2-amine** (CAS No. 511541-63-2). Due to the limited availability of public experimental data, this document serves as a template, outlining the expected spectroscopic data (Nuclear Magnetic Resonance, Infrared Spectroscopy, and Mass Spectrometry) and the detailed experimental protocols for their acquisition. This guide is intended to assist researchers in the identification and characterization of this compound. Predicted mass spectrometry data is included for reference.

Introduction

3-Bromo-6-methoxypyridin-2-amine is a substituted pyridine derivative of interest in medicinal chemistry and materials science. Accurate spectroscopic characterization is crucial for confirming its chemical structure, assessing its purity, and understanding its chemical properties. This guide details the standard spectroscopic techniques used for this purpose.

Chemical Structure:

Compound Information:

Identifier	Value
IUPAC Name	3-bromo-6-methoxypyridin-2-amine
CAS Number	511541-63-2
Molecular Formula	C6H7BrN2O
Molecular Weight	203.04 g/mol

Spectroscopic Data

Note: Experimental data for **3-Bromo-6-methoxypyridin-2-amine** is not readily available in public databases. The following tables are templates that can be populated once experimental data is acquired.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ^1H NMR (Proton NMR)

^1H NMR spectroscopy provides information about the number of different types of protons and their chemical environments.

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
Data not available				

2.1.2. ^{13}C NMR (Carbon-13 NMR)

¹³C NMR spectroscopy is used to determine the number of different carbons in a molecule.

Chemical Shift (δ) ppm	Assignment
Data not available	

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule.

Wavenumber (cm^{-1})	Intensity	Assignment
Data not available		N-H stretch (amine)
Data not available		C-H stretch (aromatic)
Data not available		C=C stretch (aromatic)
Data not available		C-N stretch
Data not available		C-O stretch (ether)
Data not available		C-Br stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The following table presents predicted data from PubChem.[\[1\]](#)

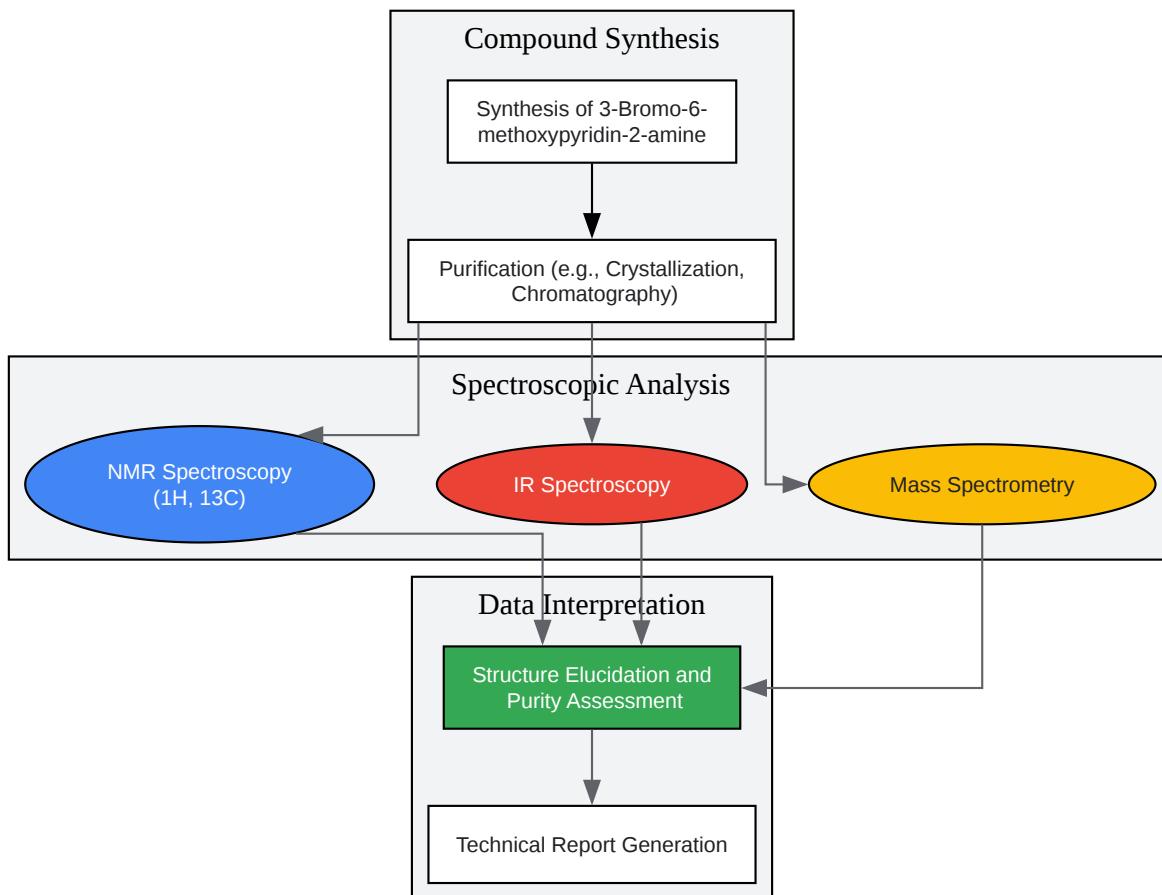
Adduct	Predicted m/z
[M+H] ⁺	202.98146
[M+Na] ⁺	224.96340
[M-H] ⁻	200.96690
[M+NH ₄] ⁺	220.00800
[M+K] ⁺	240.93734

Experimental Protocols

NMR Spectroscopy

- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended.
- Sample Preparation: Approximately 5-10 mg of **3-Bromo-6-methoxypyridin-2-amine** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
- ¹H NMR Acquisition: Standard proton spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition: Carbon spectra are acquired using a proton-decoupled pulse sequence. A larger number of scans is usually required due to the low natural abundance of ¹³C.

IR Spectroscopy


- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
- Sample Preparation: For solid samples, a small amount of the compound is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹. A background spectrum is recorded and subtracted from the sample spectrum.

Mass Spectrometry

- Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI) is used.
- Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer.
- Data Acquisition: The mass spectrum is acquired in either positive or negative ion mode over a relevant m/z range. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Workflow and Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3-Bromo-6-methoxypyridin-2-amine**.

[Click to download full resolution via product page](#)

Caption: General workflow for synthesis and spectroscopic characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PubChemLite - 3-bromo-6-methoxypyridin-2-amine (C6H7BrN2O)
[pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [Spectroscopic Analysis of 3-Bromo-6-methoxypyridin-2-amine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1359717#3-bromo-6-methoxypyridin-2-amine-spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com